2-[(Cyclohexylmethylamino)methyl]-5-(2-furyl)thiopheno[2,3-d]pyrimidin-4-ol
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Overview
Description
2-[(Cyclohexylmethylamino)methyl]-5-(2-furyl)thiopheno[2,3-d]pyrimidin-4-ol is a complex organic compound with the molecular formula C18H21N3O2S. This compound features a unique structure that includes a thiopheno[2,3-d]pyrimidine core, a furan ring, and a cyclohexylmethylamino group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexylmethylamino)methyl]-5-(2-furyl)thiopheno[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiopheno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which requires a palladium catalyst and a boron reagent.
Attachment of the Cyclohexylmethylamino Group: This step usually involves nucleophilic substitution reactions where the amino group is introduced under controlled conditions to avoid over-reaction or side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexylmethylamino)methyl]-5-(2-furyl)thiopheno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
2-[(Cyclohexylmethylamino)methyl]-5-(2-furyl)thiopheno[2,3-d]pyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[(Cyclohexylmethylamino)methyl]-5-(2-furyl)thiopheno[2,3-d]pyrimidin-4-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxaldehyde share the thiophene core but differ in their substituents.
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-bromopyrimidine share the pyrimidine core but have different functional groups.
Uniqueness
What sets 2-[(Cyclohexylmethylamino)methyl]-5-(2-furyl)thiopheno[2,3-d]pyrimidin-4-ol apart is its unique combination of a thiopheno[2,3-d]pyrimidine core with a furan ring and a cyclohexylmethylamino group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[[cyclohexyl(methyl)amino]methyl]-5-(furan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H21N3O2S/c1-21(12-6-3-2-4-7-12)10-15-19-17(22)16-13(11-24-18(16)20-15)14-8-5-9-23-14/h5,8-9,11-12H,2-4,6-7,10H2,1H3,(H,19,20,22) |
InChI Key |
DVLIYZSMEWFRDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=C(C(=CS2)C3=CC=CO3)C(=O)N1)C4CCCCC4 |
Origin of Product |
United States |
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